Boc-HyNic-PEG2-N3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-HyNic-PEG2-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol and azide groups. The synthesis typically involves the following steps:
Formation of the polyethylene glycol chain: This involves the reaction of ethylene oxide with a suitable initiator to form a polyethylene glycol chain.
Incorporation of the azide group: The polyethylene glycol chain is then reacted with sodium azide to introduce the azide functional group.
Coupling with HyNic: The azide-functionalized polyethylene glycol is then coupled with HyNic (6-hydrazinonicotinamide) under suitable conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Boc-HyNic-PEG2-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group without the need for a catalyst
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and sodium ascorbate, under mild conditions.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Does not require a catalyst and can proceed under ambient conditions
Major Products Formed
CuAAC: Formation of a triazole ring.
SPAAC: Formation of a triazole ring without the need for a catalyst
Scientific Research Applications
Boc-HyNic-PEG2-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Utilized in the development of targeted protein degradation tools to study the function of specific proteins within cells.
Mechanism of Action
Boc-HyNic-PEG2-N3 functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:
Binding to target protein: The PROTAC molecule binds to the target protein through one of its ligands.
Recruitment of E3 ubiquitin ligase: The other ligand of the PROTAC binds to an E3 ubiquitin ligase.
Ubiquitination and degradation: The E3 ubiquitin ligase ubiquitinates the target protein, marking it for degradation by the proteasome
Comparison with Similar Compounds
Similar Compounds
Boc-HyNic-PEG4-N3: Similar structure but with a longer polyethylene glycol chain.
Boc-HyNic-PEG8-N3: Similar structure but with an even longer polyethylene glycol chain
Uniqueness
Boc-HyNic-PEG2-N3 is unique due to its specific polyethylene glycol chain length, which provides optimal properties for certain applications in PROTAC synthesis. The azide group allows for versatile click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[[5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O5/c1-17(2,3)29-16(26)23-22-14-5-4-13(12-20-14)15(25)19-6-8-27-10-11-28-9-7-21-24-18/h4-5,12H,6-11H2,1-3H3,(H,19,25)(H,20,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGJXNKMOCHQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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